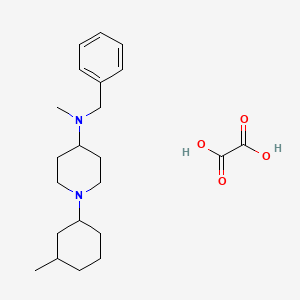
N-benzyl-N-methyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate
Übersicht
Beschreibung
N-benzyl-N-methyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate, also known as BU-224, is a chemical compound that has gained attention in the scientific community for its potential use in research on drug addiction and pain management. BU-224 belongs to the class of compounds known as piperidine derivatives and is a potent and selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor).
Wirkmechanismus
N-benzyl-N-methyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate acts as a selective agonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the NOP receptor has been shown to modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of reward pathways in the brain. This compound has been found to selectively activate the NOP receptor without affecting other opioid receptors, which makes it a promising candidate for the development of new drugs for addiction and pain management.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain and the regulation of pain perception. It has also been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the development of new drugs for addiction and pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-N-methyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate for lab experiments is its selectivity for the NOP receptor, which allows for more precise targeting of this receptor without affecting other opioid receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo. Additionally, more research is needed to fully understand the potential side effects and long-term effects of this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on N-benzyl-N-methyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate, including the development of new drugs for addiction and pain management, as well as the study of the NOP receptor in other areas of the brain and body. Some potential future directions for research on this compound include:
1. Further study of the biochemical and physiological effects of this compound in different animal models and in humans.
2. Development of new drugs based on this compound for the treatment of addiction and pain management.
3. Study of the role of the NOP receptor in other areas of the brain and body, such as the immune system and the gastrointestinal tract.
4. Investigation of the potential side effects and long-term effects of this compound, including its effects on cognitive function and behavior.
5. Development of new methods for studying the pharmacokinetics and pharmacodynamics of this compound in vivo, such as the use of microdialysis and other imaging techniques.
In conclusion, this compound is a promising compound for the development of new drugs for addiction and pain management, and further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate has been studied extensively for its potential use in the treatment of drug addiction and pain management. The NOP receptor has been shown to play a role in the regulation of reward pathways in the brain, and this compound has been found to selectively activate this receptor without affecting other opioid receptors. This makes it a promising candidate for the development of new drugs for addiction and pain management.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2.C2H2O4/c1-17-7-6-10-20(15-17)22-13-11-19(12-14-22)21(2)16-18-8-4-3-5-9-18;3-1(4)2(5)6/h3-5,8-9,17,19-20H,6-7,10-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHFJIQKRSUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N(C)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3974448.png)
![N-[(2S*,4R*,6S*)-2-(2-butyl-1H-imidazol-4-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3974459.png)
![N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3974472.png)
![2-{4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3974477.png)
![10-(4-chlorophenyl)-7-(2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974483.png)
![N-{[(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3974484.png)
![N-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3974494.png)
amino]butan-1-ol](/img/structure/B3974503.png)
![1-phenyl-4-[1-(3-phenylpropyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974504.png)
![4-tert-butyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B3974510.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3974516.png)